N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a dichlorophenoxy group, and a hydrazide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-chloroquinoline-3-carbaldehyde and 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atoms in the quinoline and phenoxy rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,5-dichlorophenoxy)acetohydrazide
- N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,6-dichlorophenoxy)acetohydrazide
Uniqueness
N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to its analogs.
Properties
CAS No. |
477731-25-2 |
---|---|
Molecular Formula |
C18H12Cl3N3O2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H12Cl3N3O2/c19-13-5-3-7-15(17(13)20)26-10-16(25)24-22-9-12-8-11-4-1-2-6-14(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+ |
InChI Key |
NMHCDRUNBXLMJC-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.